1,2-Dioleoyl-3-linolein

Lipidomics Seed Oil Characterization Oxidative Stability

1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL; TG(18:1/18:1/18:2)), identified by CAS number 2190-20-7, is a mixed triacylglycerol (TAG) featuring a glycerol backbone esterified with two oleic acid moieties (at the sn-1 and sn-2 positions) and one linoleic acid moiety (at the sn-3 position). As a chemically defined TAG with a specific positional distribution of mono- and polyunsaturated fatty acids, it serves as a precise model compound for investigating lipid biochemistry and biophysics.

Molecular Formula C57H102O6
Molecular Weight 883.4 g/mol
CAS No. 2190-20-7
Cat. No. B014969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dioleoyl-3-linolein
CAS2190-20-7
Synonyms(9Z,12Z)-9,12-Octadecadienoic Acid 2,3-Bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl Ester;  2,3-Dioleo-1-linolein;  1,2-Dioleoyl-3-linolein;  1-Linoleo-2,3-diolein;  2,3-Dioleo-1-linolein;  3-Linoleo-1,2-diolein; 
Molecular FormulaC57H102O6
Molecular Weight883.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26-,30-27-
InChIKeyJTMWOTXEVWLTTO-KTKRTRQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,2-Dioleoyl-3-linolein (CAS 2190-20-7): Procuring a Defined Mixed Triacylglycerol Standard for Lipid Research


1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL; TG(18:1/18:1/18:2)), identified by CAS number 2190-20-7, is a mixed triacylglycerol (TAG) featuring a glycerol backbone esterified with two oleic acid moieties (at the sn-1 and sn-2 positions) and one linoleic acid moiety (at the sn-3 position) . As a chemically defined TAG with a specific positional distribution of mono- and polyunsaturated fatty acids, it serves as a precise model compound for investigating lipid biochemistry and biophysics [1].

Why 1,2-Dioleoyl-3-linolein (CAS 2190-20-7) Cannot Be Substituted with Generic Triolein or Trilinolein


Generic substitution with simpler TAGs like triolein (OOO) or trilinolein (LLL) is invalid because 1,2-Dioleoyl-3-linolein's specific fatty acid composition and positional distribution dictate its unique biophysical and biochemical behavior. The presence of both a monounsaturated (oleic) and a polyunsaturated (linoleic) fatty acid on a single glycerol backbone results in distinct properties concerning membrane fluidity, oxidation susceptibility, and enzymatic processing that cannot be replicated by homogeneous TAGs or simple mixtures [1]. The quantitative evidence below demonstrates that this compound occupies a specific functional niche, making it the essential choice for studies where the interplay between different fatty acid types at defined positions is the variable of interest .

Quantitative Evidence for Selecting 1,2-Dioleoyl-3-linolein (CAS 2190-20-7) Over Analogs


Natural Abundance in Ginseng Seed Oil Confirms Biological Relevance and Defines a Baseline for Oxidative Stability

In a comparative analysis of ginseng seed oils, 1,2-dioleoyl-3-linoleoyl-glycerol (LOO) was identified as one of the two main triacylglycerol species alongside triolein (OOO) [1]. Furthermore, the seed oil containing this compound exhibited an ideal oxidative stability profile, with a quantified induction time of 16.55-23.12 hours as measured by the Rancimat test [1].

Lipidomics Seed Oil Characterization Oxidative Stability

Distinct Abundance Profile in Sesame Oil Differentiates 1,2-Dioleoyl-3-linolein from its Positional Isomer

Reversed-phase liquid chromatography analysis of sesame oils quantified the abundance of several TAG species. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) was identified as one of the abundant components [1]. Critically, its positional isomer, 1,2-dilinoleoyl-3-oleoyl-rac-glycerol (LLO), was found to be the most predominant TAG, with a concentration range of 7.690-14.097% (w/w), while trilinoleoylglycerol (LLL) was a minor component [1].

Analytical Chemistry Food Authenticity Chromatography

OOL is the Predominant Substrate for Oxidation in a Complex Lipid Matrix, Distinguishing it from More Stable Species

In an analysis of oxidized chicken fat, mono-hydroperoxides derived from various triglycerides were quantified by LC-APCI-MS [1]. The total mono-hydroperoxide concentration was 121.36 mg/kg, and among all species, the mono-hydroperoxides of linoleoyl-dioleoyl-glycerol (which corresponds to OOL) ranked the highest at 45.05 mg/kg [1].

Lipid Oxidation Food Chemistry Flavor Science

Activation of Toll-Like Receptor 4 (TLR4) Suggests a Unique Immunomodulatory Role Compared to Other Triglycerides

Vendor technical data indicates that 1,2-Dioleoyl-3-linoleoyl-rac-glycerol activates Toll-like receptor 4 (TLR4) by binding to its extracellular domain . This interaction is reported to lead to the production of inflammatory cytokines and chemokines such as IL6 and CCL5, which have been shown to be expressed in cancerous tissue .

Immunology Inflammation Cancer Biology

Specificity as a Substrate for Lipoprotein Lipase (LPL) Guides Studies on Lipid Metabolism

1,2-Dioleoyl-3-linolein (OOL) has been shown to interact with lipoprotein lipase (LPL), the key enzyme responsible for hydrolyzing triglycerides into free fatty acids for energy production . Research indicates that OOL can modulate LPL activity, thereby influencing the availability of free fatty acids in tissues .

Lipid Metabolism Enzymology Metabolic Disease

Defined Oxidation Pathway Forms Specific Hydroperoxide Species

The oxidation pathway of dioleoyl-linoleoyl glycerol has been specifically characterized. It is oxidized to dioleoyl-(hydroperoxy octadecadienoyl) glycerol (OO-HpODE-TG) via radical and/or singlet-oxygen mechanisms [1].

Lipid Oxidation Analytical Chemistry Free Radical Biology

Optimal Application Scenarios for 1,2-Dioleoyl-3-linolein (CAS 2190-20-7) Based on Evidence


Analytical Standard for Edible Oil Authentication and Quality Control

1,2-Dioleoyl-3-linolein is an essential analytical standard for developing and validating reversed-phase liquid chromatography methods. Its distinct abundance profile relative to its isomer LLO and other TAGs in oils like sesame and ginseng seed oil makes it a critical marker for detecting adulteration and verifying authenticity in food procurement and regulatory compliance [1]. Its defined oxidation products also serve as markers for quality degradation, making it valuable for shelf-life studies [2].

Model Substrate for Investigating Lipid Oxidation Mechanisms and Flavor Precursor Formation

Given its identification as the predominant source of mono-hydroperoxides in oxidized chicken fat [1] and its defined oxidation pathway to OO-HpODE-TG [2], 1,2-Dioleoyl-3-linolein is the optimal model substrate for mechanistic studies of lipid oxidation. Researchers in food chemistry and free radical biology can use this compound to generate specific hydroperoxide species, enabling precise investigation of flavor precursor formation, antioxidant efficacy, and the downstream effects of lipid peroxidation.

Probe for Studying Innate Immune Activation via the TLR4 Pathway

1,2-Dioleoyl-3-linolein is a specific chemical probe for investigating the role of mixed triglycerides in modulating innate immunity. Its reported ability to activate Toll-like receptor 4 (TLR4) and induce the production of inflammatory cytokines like IL6 and CCL5 [1] makes it a valuable tool for immunology and cancer biology research. Scientists can use it to dissect the signaling pathways linking dietary or endogenous lipids to inflammation, a function that simpler, homogeneous triglycerides may not possess.

Defined Substrate for Enzymatic Studies on Lipoprotein Lipase (LPL) and Lipid Metabolism

For enzymologists and metabolic disease researchers, 1,2-Dioleoyl-3-linolein serves as a chemically defined substrate to study the regulation of lipoprotein lipase (LPL) [1]. Unlike complex mixtures, this pure compound allows for controlled experiments to determine how the specific combination and positioning of oleic and linoleic acids affect LPL activity, free fatty acid release, and downstream metabolic processes in models of obesity and dyslipidemia.

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